molecular formula C23H24F3N5OS B302121 N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide

N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide

Cat. No. B302121
M. Wt: 475.5 g/mol
InChI Key: RXYZQWIQMAPVPX-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide, also known as DTA-1, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide binds to a specific receptor on the surface of T cells, known as glucocorticoid-induced TNFR-related protein (GITR). This binding leads to the activation of downstream signaling pathways that inhibit T cell activation and enhance the function of regulatory T cells.
Biochemical and Physiological Effects:
N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been found to have a number of biochemical and physiological effects, including the inhibition of T cell activation, the enhancement of regulatory T cell function, and the suppression of autoimmune responses. It has also been shown to have anti-tumor activity, as it can enhance the function of tumor-specific T cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide in lab experiments is its specificity for the GITR receptor, which allows for the selective modulation of T cell function. However, one limitation is that N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has a relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.

Future Directions

There are a number of future directions for the research and development of N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide. One area of focus is the development of more stable analogs of N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide that have a longer half-life and improved pharmacokinetic properties. Another area of focus is the exploration of the potential therapeutic applications of N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide in other autoimmune diseases and cancer. Additionally, there is a need for further research into the mechanism of action of N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide and its downstream signaling pathways.

Synthesis Methods

N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is synthesized through a multi-step process that involves the reaction of 2-aminothiazole with ethyl chloroacetate, followed by the reaction of the resulting product with 3-(trifluoromethyl)aniline. The final step involves the reaction of the intermediate product with 4-(diethylamino)benzaldehyde to yield N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide.

Scientific Research Applications

N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as multiple sclerosis and type 1 diabetes. It has been found to selectively inhibit the activation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has also been shown to enhance the function of regulatory T cells, which are responsible for maintaining immune tolerance.

properties

Product Name

N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide

Molecular Formula

C23H24F3N5OS

Molecular Weight

475.5 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C23H24F3N5OS/c1-3-31(4-2)20-10-8-16(9-11-20)14-27-30-21(32)13-19-15-33-22(29-19)28-18-7-5-6-17(12-18)23(24,25)26/h5-12,14-15H,3-4,13H2,1-2H3,(H,28,29)(H,30,32)/b27-14+

InChI Key

RXYZQWIQMAPVPX-MZJWZYIUSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F

SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.